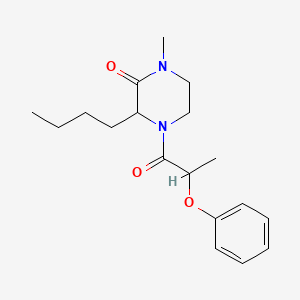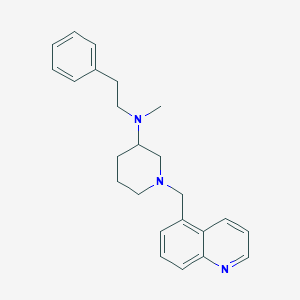![molecular formula C27H28FN3O2 B6020517 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B6020517.png)
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-fluorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-fluorobenzyl)acetamide, also known as DPA-714, is a novel ligand for the translocator protein (TSPO), which is a mitochondrial protein involved in several biological processes, including steroidogenesis, apoptosis, and inflammation. TSPO has been proposed as a potential target for imaging and therapeutic purposes in several diseases, including cancer, neurodegenerative disorders, and psychiatric disorders.
作用機序
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-fluorobenzyl)acetamide binds to TSPO, which is upregulated in several pathological conditions, including cancer, neuroinflammation, and psychiatric disorders. The binding of this compound to TSPO leads to the modulation of several signaling pathways, including the regulation of mitochondrial function, the inhibition of pro-inflammatory cytokines, and the modulation of apoptosis. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of TSPO-associated proteins and the regulation of mitochondrial function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer, this compound has been shown to inhibit tumor growth and angiogenesis, as well as to induce apoptosis in cancer cells. In neurodegenerative disorders, this compound has been shown to reduce neuroinflammation and oxidative stress, as well as to improve cognitive function. In psychiatric disorders, this compound has been shown to reduce anxiety and depression-like behaviors, as well as to modulate drug-seeking behavior.
実験室実験の利点と制限
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-fluorobenzyl)acetamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its non-invasive imaging potential, and its potential as a therapeutic agent. However, there are also limitations to the use of this compound in lab experiments, including its limited solubility, its potential toxicity at high doses, and the need for further optimization of its pharmacokinetic properties.
将来の方向性
There are several future directions for the research and development of 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-fluorobenzyl)acetamide. One direction is the optimization of its pharmacokinetic properties, including its solubility and bioavailability. Another direction is the development of novel TSPO ligands with improved selectivity and affinity for TSPO. Additionally, the clinical translation of this compound as a diagnostic tool and therapeutic agent in several diseases, including cancer, neurodegenerative disorders, and psychiatric disorders, is an important future direction. Finally, the elucidation of the exact mechanism of action of this compound and its downstream signaling pathways will be critical for the development of targeted therapies.
合成法
The synthesis of 2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-fluorobenzyl)acetamide involves the reaction of 3-fluorobenzylamine with 2-(2,2-diphenylethyl)piperazine-1-carboxylic acid, followed by the acetylation of the resulting amine with acetic anhydride. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to obtain high yields and purity of this compound, making it suitable for large-scale production.
科学的研究の応用
2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(3-fluorobenzyl)acetamide has been extensively studied in preclinical models and has shown promising results in several disease models. In cancer, this compound has been used as a diagnostic tool for the imaging of TSPO expression in tumors, allowing for the non-invasive detection of cancer and the monitoring of treatment response. In neurodegenerative disorders, this compound has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis. In psychiatric disorders, this compound has been studied as a potential therapeutic agent for anxiety, depression, and addiction.
特性
IUPAC Name |
2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-[(3-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN3O2/c28-23-13-7-8-20(16-23)18-30-26(32)17-25-27(33)29-14-15-31(25)19-24(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-13,16,24-25H,14-15,17-19H2,(H,29,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWUYJVERRKZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCC2=CC(=CC=C2)F)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-difluorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6020449.png)

![1-{4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutyl}-2-piperidinone](/img/structure/B6020463.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-cyclohexene-1-carboxamide](/img/structure/B6020468.png)
![4-chloro-2-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6020481.png)
![ethyl [4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-morpholinyl]acetate](/img/structure/B6020488.png)
![6-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3(2H)-pyridazinone](/img/structure/B6020496.png)
![N'-[1-(5-chloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B6020502.png)
![N-(4-chloro-3-nitrophenyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6020528.png)

![1-propionyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6020539.png)
![2-[4-(3-cyclohexylpropanoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6020544.png)

![ethyl 4-(1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6020556.png)